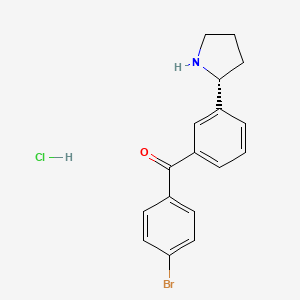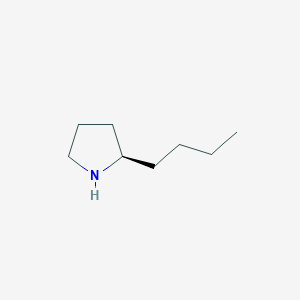
(R)-2-Butylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Butylpyrrolidine is a chiral pyrrolidine derivative with a butyl group attached to the second carbon atom in the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Butylpyrrolidine typically involves the enantioselective reduction of 2-butylpyrrolidin-2-one. One common method is the use of chiral catalysts to achieve the desired enantiomeric excess. For example, asymmetric hydrogenation using a chiral rhodium catalyst can be employed to obtain ®-2-Butylpyrrolidine with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Butylpyrrolidine may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral ligands and catalysts to ensure the efficient and cost-effective production of the desired enantiomer.
化学反応の分析
Types of Reactions
®-2-Butylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the butyl side chain.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of ®-2-Butylpyrrolidine.
科学的研究の応用
®-2-Butylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: ®-2-Butylpyrrolidine derivatives have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-2-Butylpyrrolidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
類似化合物との比較
Similar Compounds
(S)-2-Butylpyrrolidine: The enantiomer of ®-2-Butylpyrrolidine, which has different stereochemistry and potentially different biological activity.
2-Methylpyrrolidine: A similar compound with a methyl group instead of a butyl group.
2-Ethylpyrrolidine: A compound with an ethyl group in place of the butyl group.
Uniqueness
®-2-Butylpyrrolidine is unique due to its specific chiral configuration and the presence of the butyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in various applications.
特性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC名 |
(2R)-2-butylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-2-3-5-8-6-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m1/s1 |
InChIキー |
CKHOSERPJPIUIL-MRVPVSSYSA-N |
異性体SMILES |
CCCC[C@@H]1CCCN1 |
正規SMILES |
CCCCC1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


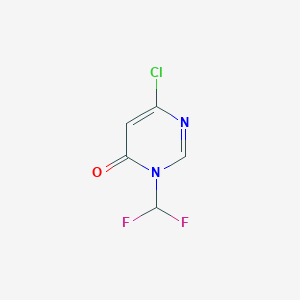
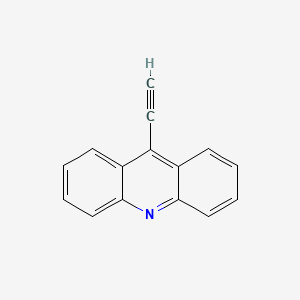
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
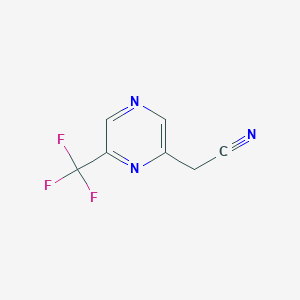
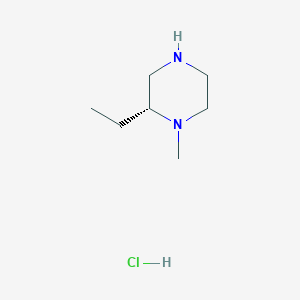
![6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
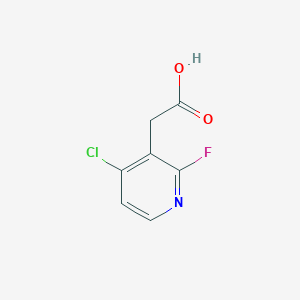
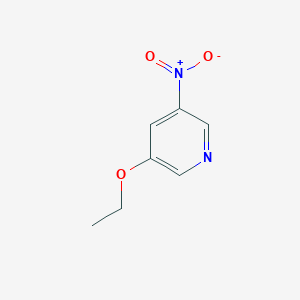
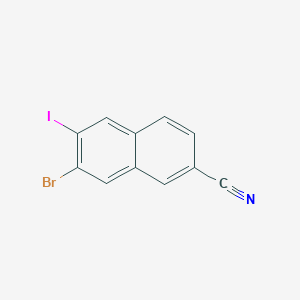
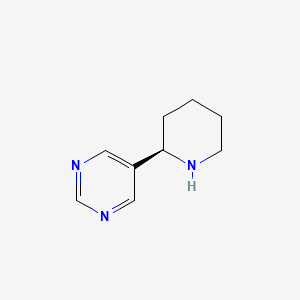
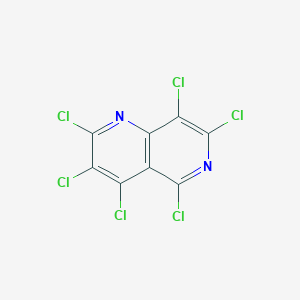
![5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
